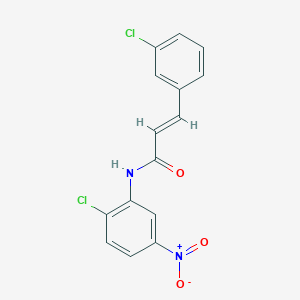
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide, also known as CNPA, is a synthetic compound that has found widespread use in scientific research. It belongs to the class of acrylamide derivatives and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide inhibits PKC by binding to its regulatory domain, which prevents it from interacting with other proteins and substrates. This leads to a reduction in PKC activity and downstream signaling pathways. The exact mechanism of N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide's binding to PKC is not fully understood, but it is believed to involve hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
The inhibition of PKC by N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the proliferation of cancer cells, inhibit the release of inflammatory cytokines, and decrease the formation of blood clots. Additionally, N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide in laboratory experiments is its high potency and specificity for PKC inhibition. This allows for precise control over PKC activity and downstream signaling pathways. However, one limitation is that N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to have off-target effects on other enzymes and signaling pathways. As such, it is important to use N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide in conjunction with other tools and techniques to confirm its specific effects.
Zukünftige Richtungen
There are several future directions for research involving N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide's binding to PKC and its off-target effects. Finally, there is potential for the development of new N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide derivatives with improved potency and specificity for PKC inhibition.
Synthesemethoden
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide can be synthesized by the reaction of 2-chloro-5-nitroaniline with 3-chlorocinnamic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide. This synthesis method has been well-established and is commonly used in the laboratory.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to be a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in a variety of cellular signaling pathways. As such, N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been used to study the role of PKC in cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-3-1-2-10(8-11)4-7-15(20)18-14-9-12(19(21)22)5-6-13(14)17/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOAWNBNGRWNAV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5701713.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)
![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)
![2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5701760.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)


![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5701786.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)
![N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide](/img/structure/B5701795.png)
![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5701805.png)
